molecular formula C23H26ClN7O4 B14922478 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

Cat. No.: B14922478
M. Wt: 499.9 g/mol
InChI Key: OHYQEDIDEJTZOI-UHFFFAOYSA-N
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Description

5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N~2~-{1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-2-yl}-2-furamide is a complex organic compound that features a pyrazole ring, a benzimidazole moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N~2~-{1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-2-yl}-2-furamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazoles: Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N~2~-{1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-2-yl}-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Benzimidazole Derivatives: Compounds with benzimidazole moieties but different linkers or substituents.

    Furan Derivatives: Compounds with furan rings but different attached groups.

Properties

Molecular Formula

C23H26ClN7O4

Molecular Weight

499.9 g/mol

IUPAC Name

5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H26ClN7O4/c1-4-28(5-2)12-13-29-18-9-7-6-8-17(18)25-23(29)26-22(32)19-11-10-16(35-19)14-30-15(3)20(24)21(27-30)31(33)34/h6-11H,4-5,12-14H2,1-3H3,(H,25,26,32)

InChI Key

OHYQEDIDEJTZOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)[N+](=O)[O-])Cl)C

Origin of Product

United States

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